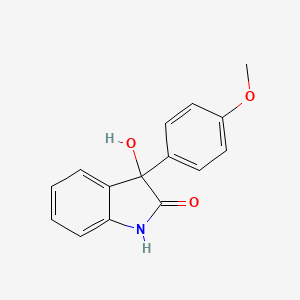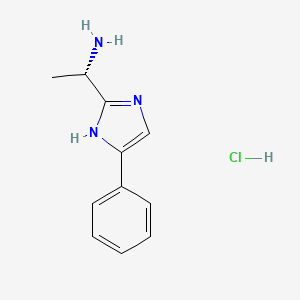
1,4-Dihexadecylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihexadecylbenzene is an organic compound with the molecular formula C38H70. It consists of a benzene ring substituted with two hexadecyl (C16) groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Dihexadecylbenzene can be synthesized through the Friedel-Crafts alkylation reaction. In this process, benzene is reacted with hexadecyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar principles but is optimized for large-scale synthesis. Continuous flow reactors and advanced catalyst systems are employed to enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are used to obtain the final product with high purity.
Análisis De Reacciones Químicas
1,4-Dihexadecylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can convert the compound into its corresponding alkylbenzenes or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted benzene derivatives. Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used for nitration reactions.
Major Products Formed: The major products formed from these reactions include hexadecylbenzene alcohols, hexadecylbenzene ketones, and various nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
1,4-Dihexadecylbenzene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of long-chain alkylbenzenes in various chemical environments.
Biology: The compound is utilized in the study of lipid membranes and their interactions with hydrophobic molecules.
Medicine: Research is ongoing to explore its potential as a drug delivery vehicle due to its hydrophobic nature.
Industry: It is used in the production of surfactants and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1,4-Dihexadecylbenzene exerts its effects involves its interaction with lipid membranes and other hydrophobic surfaces. The compound can insert itself into lipid bilayers, affecting membrane fluidity and permeability. Molecular targets include membrane proteins and enzymes that interact with hydrophobic molecules.
Comparación Con Compuestos Similares
1,4-Dicyclohexylbenzene
1,4-Diheptylbenzene
1,4-Dioctylbenzene
1,4-Dinonylbenzene
Propiedades
Fórmula molecular |
C38H70 |
|---|---|
Peso molecular |
527.0 g/mol |
Nombre IUPAC |
1,4-dihexadecylbenzene |
InChI |
InChI=1S/C38H70/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-33-35-38(36-34-37)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-36H,3-32H2,1-2H3 |
Clave InChI |
IDQPYQHPNWSAFI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC1=CC=C(C=C1)CCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[fluorene-9,9'-xanthen]-3'-ylboronic acid](/img/structure/B15365665.png)
![ethyl 3-cyclopropyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B15365695.png)


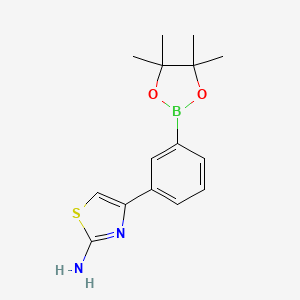
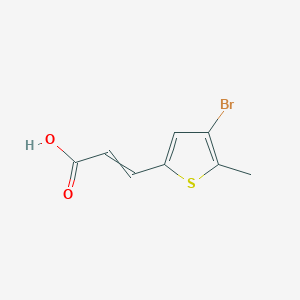
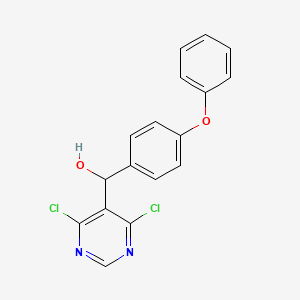
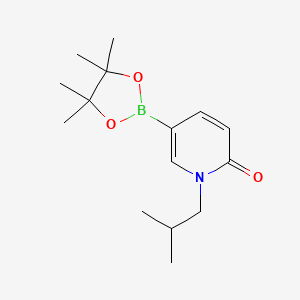
![4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine](/img/structure/B15365736.png)

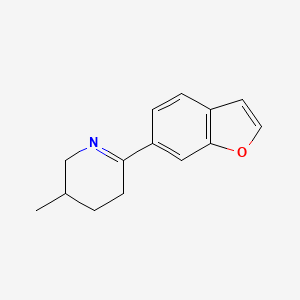
![4-Chloro-n-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B15365763.png)
